molecular formula C16H32O3 B14334227 (2-Dodecyl-1,3-dioxolan-4-YL)methanol CAS No. 109777-76-6

(2-Dodecyl-1,3-dioxolan-4-YL)methanol

Cat. No.: B14334227
CAS No.: 109777-76-6
M. Wt: 272.42 g/mol
InChI Key: YTJKUSPWKRGVDH-UHFFFAOYSA-N
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Description

(2-Dodecyl-1,3-dioxolan-4-YL)methanol is an organic compound with the molecular formula C16H32O3 It is characterized by a dioxolane ring substituted with a dodecyl chain and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dodecyl-1,3-dioxolan-4-YL)methanol typically involves the reaction of dodecanal with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by the introduction of a methanol group. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Solvent-free or using solvents like toluene

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Dodecyl-1,3-dioxolan-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve bases like sodium hydroxide or catalysts like palladium.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Dodecyl-1,3-dioxolan-4-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Dodecyl-1,3-dioxolan-4-YL)methanol exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Dodecyl-1,3-dioxolan-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Dodecyl-1,3-dioxolan-4-YL)propane: Contains a propane group, altering its physical and chemical properties.

Properties

CAS No.

109777-76-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(2-dodecyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-14-15(13-17)19-16/h15-17H,2-14H2,1H3

InChI Key

YTJKUSPWKRGVDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1OCC(O1)CO

Origin of Product

United States

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